molecular formula C21H19F3N2O B8527081 N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine

N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B8527081
M. Wt: 372.4 g/mol
InChI Key: YKJRQBGHUIEDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C21H19F3N2O and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H19F3N2O

Molecular Weight

372.4 g/mol

IUPAC Name

N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C21H19F3N2O/c1-27-20-18(21(22,23)24)12-13-19(25-20)26(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3

InChI Key

YKJRQBGHUIEDTB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N,N-dibenzyl-6-chloro-5-(trifluoromethyl)pyridin-2-amine (100 mg, 0.27 mmol) in THF (5 mL) was added freshly produced CH3ONa (42 mg, 0.78 mmol) at room temperature. The mixture was heated to reflux for 10 h and then cooled to the room temperature, diluted with water (5 mL) and extracted with CH2Cl2 (6 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under vacuum. The residue was purified by silica gel column chromatography using 2%-10% EtOAc in petroleum ether as eluant to obtain N,N-dibenzyl-6-methoxy-5-(trifluoromethyl)pyridin-2-amine (90 mg, 91%). 1H NMR (400 MHz, CDCl3) δ 7.53 (d, J=8.4 Hz, 1H), 7.35-7.22 (m, 10H), 6.02 (d, J=8.4 Hz, 1H), 4.79 (s, 4H), 3.90 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
CH3ONa
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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